molecular formula C7H15ClS B13154149 1-Chloro-4-(ethylsulfanyl)-2-methylbutane

1-Chloro-4-(ethylsulfanyl)-2-methylbutane

Cat. No.: B13154149
M. Wt: 166.71 g/mol
InChI Key: BJSOUUATWFQEAI-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylsulfanyl)-2-methylbutane is an organic compound with the molecular formula C7H15ClS. This compound is characterized by the presence of a chlorine atom, an ethylsulfanyl group, and a methyl group attached to a butane backbone. It is a colorless liquid with a distinct odor and is primarily used in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of 1-Chloro-4-(ethylsulfanyl)-2-methylbutane can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-butene with ethylsulfanyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity. Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-4-(ethylsulfanyl)-2-methylbutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and the formation of the corresponding hydrocarbon.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and ethers.

Scientific Research Applications

1-Chloro-4-(ethylsulfanyl)-2-methylbutane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(ethylsulfanyl)-2-methylbutane involves its interaction with various molecular targets. The chlorine atom and ethylsulfanyl group are key functional groups that participate in chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cell membrane integrity or enzyme activity.

Comparison with Similar Compounds

1-Chloro-4-(ethylsulfanyl)-2-methylbutane can be compared with other similar compounds, such as:

    1-Chloro-4-ethylbenzene: This compound has a similar chlorine and ethyl group but is attached to a benzene ring instead of a butane backbone.

    1-Chloro-4-ethyl-2-methylhexane: This compound has a similar structure but with a longer carbon chain.

    1-Chloro-4-(methylsulfonyl)butan-2-one: This compound has a similar chlorine and sulfonyl group but with a ketone functional group.

Properties

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-chloro-4-ethylsulfanyl-2-methylbutane

InChI

InChI=1S/C7H15ClS/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3

InChI Key

BJSOUUATWFQEAI-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)CCl

Origin of Product

United States

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